molecular formula C12H10N4O4S2 B2626884 3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 946285-75-2

3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2626884
M. Wt: 338.36
InChI Key: UIXYXVUFJDNAPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied due to their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .


Molecular Structure Analysis

Thiazole, a component of benzothiazole, is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives can be monitored by techniques such as thin layer chromatography .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Characterization

The synthesis of thiazole and isoxazole derivatives, including compounds structurally related to "3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide", has been extensively studied. These efforts are aimed at developing novel compounds with potential biological activities. For instance, Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides, demonstrating the versatility of these compounds for further chemical modifications (Martins et al., 2002).

Biological Activities

Antibacterial and Antifungal Activities

The design, synthesis, and quantitative structure-activity relationship (QSAR) studies of thiazolyl substituted pyrazolones have shown promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Additionally, novel benzodifuran derivatives synthesized from visnaginone and khellinone were found to possess anti-inflammatory and analgesic properties, indicating their potential for developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticancer Activity

A study on the synthesis of 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides investigated their antitumor activity, revealing significant inhibitory effects on the growth of human tumor cells, suggesting these compounds as promising candidates for anticancer drug development (Ostapiuk et al., 2017).

Enzyme Inhibition

Isoxazole-containing sulfonamides have been synthesized and evaluated for their inhibitory properties against carbonic anhydrase II and VII, crucial for exploring new treatments for conditions such as glaucoma and neuropathic pain (Altug et al., 2017).

Herbicidal Activity

The synthesis of novel piperidyl carboxamides and thiocarboxamides containing the thiazol-2-yl and isoxazol-4-yl moieties showed moderate to good herbicidal activities. These compounds were designed as inhibitors of the D1 protease in plants, highlighting their potential as lead compounds for developing new herbicides (Hu et al., 2009).

Safety And Hazards

The safety and hazards of a specific benzothiazole derivative would depend on its exact structure and properties. Some benzothiazole compounds are classified as acute toxic .

properties

IUPAC Name

3-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O4S2/c1-6-4-9(20-16-6)11(17)15-12-14-8-3-2-7(22(13,18)19)5-10(8)21-12/h2-5H,1H3,(H2,13,18,19)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXYXVUFJDNAPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-(6-sulfamoylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.